molecular formula C20H17ClN2O2S B3671222 (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3671222
M. Wt: 384.9 g/mol
InChI Key: VELBCCKOMAPNSX-WOJGMQOQSA-N
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Description

The compound (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a pyrrole ring substituted with a 3-chloro-2-methylphenyl group, which may contribute to its unique properties.

Properties

IUPAC Name

(5E)-5-[[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-5-9-22-19(24)18(26-20(22)25)11-15-10-12(2)23(14(15)4)17-8-6-7-16(21)13(17)3/h1,6-8,10-11H,9H2,2-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELBCCKOMAPNSX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine-2,4-dione ring and the introduction of the pyrrole and phenyl substituents. Common reagents used in these reactions include thioamides, acetylenes, and halogenated aromatic compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, could be explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidine-2,4-dione ring to a thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolidine-2,4-dione ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrole and phenyl substituents may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Pyrrole Derivatives: Compounds with a pyrrole ring, such as porphyrins and pyrrolidines, exhibit a wide range of biological activities.

    Chlorophenyl Compounds: These compounds contain a chlorophenyl group and are often used in the development of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of (5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione lies in its combination of structural features, which may confer unique biological activities and chemical reactivity. The presence of the thiazolidine-2,4-dione core, pyrrole ring, and chlorophenyl group in a single molecule allows for a diverse range of interactions with biological targets and chemical reagents, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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